molecular formula C29H22O4 B8753460 Dibenzyl 9H-fluorene-2,7-dicarboxylate CAS No. 917615-50-0

Dibenzyl 9H-fluorene-2,7-dicarboxylate

Cat. No.: B8753460
CAS No.: 917615-50-0
M. Wt: 434.5 g/mol
InChI Key: UASGXTRUTIDYQL-UHFFFAOYSA-N
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Description

Dibenzyl 9H-fluorene-2,7-dicarboxylate is an ester derivative of 9H-fluorene-2,7-dicarboxylic acid (FDC), where the two carboxylic acid groups are substituted with benzyl protecting groups. The parent acid (FDC) is a rigid, planar aromatic dicarboxylate ligand widely used in metal-organic frameworks (MOFs) due to its ability to form stable coordination networks. For example, Zn₅FDC ([Zn₅(μ₃-OH)₂(FDC)₄(solvent)₂]) exhibits humidity-triggered proton conductivity switching, highlighting FDC's structural versatility . The dibenzyl ester form serves as a synthetic intermediate, enabling controlled deprotection to regenerate the acid for MOF construction or further functionalization.

Properties

CAS No.

917615-50-0

Molecular Formula

C29H22O4

Molecular Weight

434.5 g/mol

IUPAC Name

dibenzyl 9H-fluorene-2,7-dicarboxylate

InChI

InChI=1S/C29H22O4/c30-28(32-18-20-7-3-1-4-8-20)22-11-13-26-24(15-22)17-25-16-23(12-14-27(25)26)29(31)33-19-21-9-5-2-6-10-21/h1-16H,17-19H2

InChI Key

UASGXTRUTIDYQL-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2)C(=O)OCC3=CC=CC=C3)C4=C1C=C(C=C4)C(=O)OCC5=CC=CC=C5

Origin of Product

United States

Comparison with Similar Compounds

Parent Acid and Derivatives

9H-Fluorene-2,7-dicarboxylic Acid (FDC)

  • Structure : C₁₅H₁₀O₄, with carboxylic acid groups at the 2,7-positions and a hydrogen atom at the 9-position .
  • Applications : Used directly in MOFs for proton-conductive materials. Zn₅FDC demonstrates reversible conductivity changes from 1.2 × 10⁻⁶ S/cm (dry) to 2.3 × 10⁻³ S/cm (humid) .
  • Key Difference : The acid form is polar and water-soluble under basic conditions, whereas the dibenzyl ester is hydrophobic and soluble in organic solvents like DMF or chloroform.

9-Oxo-9H-Fluorene-2,7-dicarboxylic Acid (Fluorenone Derivative)

  • Structure: C₁₅H₈O₅, with a ketone group at the 9-position (fluorenone core) .
  • Impact: The electron-withdrawing ketone group reduces electron density in the aromatic system, altering reactivity and optical properties compared to the non-oxidized FDC.

Other Ester Derivatives

Diethyl 9H-Fluorene-2,7-dicarboxylate

  • Synthesis: Typically prepared via esterification of FDC with ethanol.
  • Properties : Lower molecular weight (310.34 g/mol) and higher volatility than the dibenzyl ester. Ethyl esters are often cleaved under mild acidic/basic conditions, unlike benzyl esters, which require catalytic hydrogenation .

Dibenzyl Esters of Heterocyclic Cores

  • Examples : Dibenzyl 3-(3,4,5-trimethoxyphenyl)-3,6,7-triazabicyclo[3.2.1]octane-6,7-dicarboxylate (C₃₀H₃₃N₃O₇, MW 547.60) .
  • Comparison: These compounds share the dibenzyl ester functional group but feature non-fluorene cores (e.g., bicyclic amines), resulting in distinct solubility and reactivity. For instance, such derivatives are often oils at room temperature, whereas fluorene-based esters may crystallize due to planar rigidity.

Metal-Organic Framework (MOF) Derivatives

Zn₅FDC

  • Role of FDC : Acts as a bridging ligand, forming a 3D network with Zn²⁺. The dicarboxylate’s rigidity enhances MOF stability, while its acidity enables proton conduction .
  • Contrast: The dibenzyl ester cannot directly form MOFs but is a precursor for FDC synthesis.

Fluorene Derivatives with Alternative Substituents

9,9-Didecyl-9H-fluorene-2,7-dicarbaldehyde

  • Structure : Features alkyl chains at the 9-position and aldehyde groups at 2,7-positions .
  • Application: Used in donor-acceptor-donor dyes for two-photon fluorescence imaging. The aldehydes enable conjugation with amine or phosphonate groups, unlike ester derivatives.

Data Table: Key Properties of Dibenzyl 9H-Fluorene-2,7-dicarboxylate and Analogues

Compound Molecular Formula Molecular Weight Physical State Solubility Key Applications Reference
This compound C₂₉H₂₂O₄ 434.48 Solid* DMF, Chloroform MOF precursor, Synthesis
9H-Fluorene-2,7-dicarboxylic Acid (FDC) C₁₅H₁₀O₄ 254.24 Solid Water (basic pH) MOF construction
Diethyl 9H-fluorene-2,7-dicarboxylate C₁₉H₁₈O₄ 310.34 Liquid/Oil Ethanol, THF Polymer intermediates N/A
Dibenzyl 3-(trimethoxyphenyl)-...† C₃₀H₃₃N₃O₇ 547.60 Oil Chloroform Pharmaceutical research

*Assumed based on structural analogs; †Example of non-fluorene dibenzyl ester.

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